REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:9])[CH:4](Cl)[C:5](=[O:7])[CH3:6].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([SH:17])=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCl>[CH3:1][O:2][C:3](=[O:9])[CH:4]([S:17][C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1)[C:5](=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(C)=O)Cl)=O
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)S
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
this mixture was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and cyclohexane (1:4 by volume)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |